molecular formula C8H19BF3N B13773846 Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- CAS No. 676-10-8

Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)-

Cat. No.: B13773846
CAS No.: 676-10-8
M. Wt: 197.05 g/mol
InChI Key: PCNGXWCOUFPFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)-, also known as (dibutylamine)trifluoroboron, is a chemical compound with the molecular formula C8H19BF3N. It is a complex formed between boron trifluoride and N-butyl-1-butanamine. This compound is known for its unique properties and applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- typically involves the reaction of boron trifluoride with N-butyl-1-butanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:

BF3+N(C4H9)2(C4H9)2NBF3BF_3 + N(C_4H_9)_2 \rightarrow (C_4H_9)_2NBF_3 BF3​+N(C4​H9​)2​→(C4​H9​)2​NBF3​

The reaction is usually conducted at a temperature of around 163°C and under an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- include halides, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from reactions involving Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted boron compounds .

Scientific Research Applications

Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- involves its ability to form stable complexes with other chemical species. This complex formation enhances its reactivity and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- can be compared with other similar compounds, such as:

Properties

CAS No.

676-10-8

Molecular Formula

C8H19BF3N

Molecular Weight

197.05 g/mol

IUPAC Name

N-butylbutan-1-amine;trifluoroborane

InChI

InChI=1S/C8H19N.BF3/c1-3-5-7-9-8-6-4-2;2-1(3)4/h9H,3-8H2,1-2H3;

InChI Key

PCNGXWCOUFPFFX-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)F.CCCCNCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.